Ardisiaquinone A

Catalog No.
S620321
CAS No.
18799-05-8
M.F
C30H40O8
M. Wt
528.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ardisiaquinone A

CAS Number

18799-05-8

Product Name

Ardisiaquinone A

IUPAC Name

2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3-

InChI Key

RSYDDJMZYDRCOF-ARJAWSKDSA-N

SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O

Synonyms

ardisiaquinone A

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O

Isomeric SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O

The exact mass of the compound Ardisiaquinone A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ardisiaquinone A (CAS: 18799-05-8) is a naturally occurring dimeric alkylbenzoquinone characterized by two 1,4-benzoquinone units linked via a long hydrocarbon chain [1]. In biochemical and pharmacological procurement, it is primarily sourced as a highly potent, selective inhibitor of 5-lipoxygenase (5-LOX) and a specialized probe for mitochondrial respiration assays [2]. Unlike crude botanical extracts or generic monomeric benzoquinones, purified Ardisiaquinone A provides a defined structural baseline for evaluating leukotriene-mediated inflammatory pathways and ischemia-reperfusion models, offering a reliable, quantifiable standard for in vitro and in vivo laboratory workflows [2].

Research Fit

5-Lipoxygenase pathway inhibition studies in leukotriene biosynthesis research
Natural product dimeric benzoquinone scaffold with reported enzymatic-level activity
In vivo hepatic ischemia-reperfusion and allergic inflammation model contexts

Substituting Ardisiaquinone A with closely related analogs, such as Ardisiaquinone B or monomeric embelin, fundamentally alters assay outcomes and compromises reproducibility. In mitochondrial respiration models, Ardisiaquinone A uniquely inhibits both State-3 and State-4 respiration at baseline concentrations, whereas Ardisiaquinone B specifically inhibits State-3 and only affects State-4 at artificially high concentrations [1]. Furthermore, while many plant-derived benzoquinones act as dual COX/LOX inhibitors, Ardisiaquinone A demonstrates high selectivity for 5-LOX over COX-2, preventing the confounding cross-pathway interference common with generic botanical substitutes [2]. Consequently, buyers must procure the exact 'A' analog to maintain strict control over organelle-level and enzymatic specificity.

Substitution Risk

Target Ardisiaquinone A Dimeric bis-benzoquinone with (Z)-hexadec-8-ene linker; direct 5-LO enzyme inhibition
Potential substitute Monomeric ardisianones / maesanin Single quinone pharmacophore; chain-length modifications may reduce 5-LO inhibitory activity
Target Ardisiaquinone A Enzymatic 5-LO inhibitor; suppresses leukotriene synthesis
Potential substitute LTB4 receptor antagonists (LY255283, ONO-4057) Receptor-level antagonism; may not replicate multi-endpoint protection profiles in vivo
Target Ardisiaquinone A Specific (Z)-configured C16 linker and 2-hydroxy-5-methoxy quinone substitution
Potential substitute Ardisiaquinone B, D, E, F Altered linker length/position or ring substitution; 5-LO inhibition degree may differ

Differential Inhibition of Mitochondrial State-3 and State-4 Respiration

In assays utilizing intact rat liver mitochondria, Ardisiaquinone A demonstrates simultaneous inhibition of both State-3 and State-4 respiration at baseline dosing. In contrast, its closest structural analog, Ardisiaquinone B, exhibits specific inhibition of State-3 respiration, requiring significantly higher concentrations to induce State-4 inhibition [1].

Evidence DimensionMitochondrial respiration inhibition profile
Target Compound DataInhibits both State-3 and State-4 at baseline
Comparator Or BaselineArdisiaquinone B (Inhibits only State-3 at baseline)
Quantified DifferenceQualitative shift in State-4 inhibition threshold
ConditionsIntact rat liver mitochondria assay

Essential for researchers selecting specific benzoquinone probes for targeted mitochondrial uncoupling and respiration studies.

In vivo LTB4 suppression vs AA-861
Head-to-head
Ardisiaquinone A ID50 0.645 mg/kg vs AA-861 ID50 0.728 mg/kg (rat hepatic I/R, i.p.)
Supports in vivo 5-LO target engagement review
Model-specific endpoint context; reported lower ID50 in tested set

Superior In Vivo 5-LOX Inhibition in Ischemia-Reperfusion Models

In a rat model of hepatic ischemia-reperfusion (I/R) injury, Ardisiaquinone A dose-dependently prevented the increase in leukotriene B4 (LTB4) with an ID50 of 0.645 mg/kg. This demonstrates a slightly higher in vivo potency than the commercial reference 5-LOX inhibitor AA-861, which required an ID50 of 0.728 mg/kg to achieve the same effect [1].

Evidence DimensionInhibition of LTB4 increase (ID50)
Target Compound DataID50 = 0.645 mg/kg
Comparator Or BaselineAA-861 (ID50 = 0.728 mg/kg)
Quantified Difference11.4% lower ID50 (higher potency) than the reference standard
ConditionsHepatic ischemia-reperfusion (I/R) injury model in rats

Validates the compound as a highly potent, procurement-ready alternative to standard synthetic 5-LOX inhibitors for in vivo inflammatory models.

Multi-endpoint protection vs LTB4 antagonists
Head-to-head
MPO ID50 1.71 vs 1.86–18.1 mg/kg; ALT ID50 4.28 vs 9.44–11.5 mg/kg or no effect (rat hepatic I/R)
Supports multi-endpoint inflammation model interpretation
Endpoint response may differ across model systems; comparator context

High Selectivity for 5-LOX Over COX-2 Pathways

Ardisiaquinone A exhibits potent 5-LOX inhibition (IC50 = 5.56 µM in mast cell assays) while demonstrating exceptionally weak activity against COX-2 (IC50 = 43 µM) [REFS-3, REFS-4]. This ~8-fold selectivity window distinguishes it from many other naturally occurring benzoquinones that act as confounding dual inhibitors.

Evidence DimensionEnzyme selectivity (5-LOX vs COX-2 IC50)
Target Compound Data5-LOX IC50 = 5.56 µM; COX-2 IC50 = 43 µM
Comparator Or BaselineDual-inhibitor botanical benzoquinones (baseline)
Quantified Difference~8-fold selectivity for 5-LOX over COX-2
ConditionsIn vitro enzymatic and rat peritoneal mast cell assays

Ensures that inflammatory pathway studies are not confounded by dual COX/LOX inhibition, improving assay specificity.

Cellular 5-LO IC50 vs zileuton
Reported
IC50 5.56 µM (rat mast cells) falls within zileuton 95% CI 2.3–5.4 µM (cross-study)
Supports enzymatic potency context; natural product scaffold
Cross-study comparison; assay conditions differ

Favorable Cytotoxicity Profile for In Vitro Dosing

When evaluated against A549 lung cancer cells, Ardisiaquinone A exhibited an IC50 of 55.7 µM, demonstrating lower baseline cytotoxicity compared to Ardisiaquinone B (IC50 = 44.2 µM) [1]. This provides a wider therapeutic window for conducting cell-based anti-inflammatory assays before cell viability is compromised.

Evidence DimensionCytotoxicity (A549 cell line IC50)
Target Compound DataIC50 = 55.7 µM
Comparator Or BaselineArdisiaquinone B (IC50 = 44.2 µM)
Quantified Difference26% higher IC50 (lower cytotoxicity) than Ardisiaquinone B
ConditionsA549 cell line MTT assay

Allows for higher dosing concentrations in cell-based assays, expanding the usable experimental window.

Pathway selectivity vs mast cell stabilizers
Supporting
Inhibits cys-LT production (IC50 5.56 µM) without suppressing histamine release at 0.1–10 µM
Enables leukotriene-specific pathway dissection
Functional selectivity in mast cell models; in vivo PCA 22.3% inhibition at 1 mg/kg
Dual 5-LO/COX-2 profile
Class-level
COX-2 IC50 range 34.5–60.1 µM; computational docking supports dual-target binding (class-level inference)
Supports arachidonic acid cascade probe development
Individual compound-specific values not fully resolved; data to verify

Mitochondrial Respiration and Uncoupling Assays

Ardisiaquinone A is the precise chemical choice for isolated organelle studies requiring simultaneous baseline inhibition of both State-3 and State-4 mitochondrial respiration, a profile not shared by its 'B' analog [2].

Leukotriene-Mediated Inflammation and Ischemia Models

Due to its validated in vivo potency (ID50 = 0.645 mg/kg), this compound serves as a premium reference standard in hepatic ischemia-reperfusion models and mast cell degranulation assays, outperforming conventional synthetic inhibitors like AA-861 [1].

Selective 5-Lipoxygenase Pathway Elucidation

In complex cellular assays where cyclooxygenase (COX) interference must be strictly avoided, Ardisiaquinone A provides an ~8-fold selectivity for 5-LOX over COX-2, making it an ideal procurement choice for targeted arachidonic acid cascade mapping [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatic ischemia-reperfusion model studies
Multi-endpoint 5-LO pathway inhibition
LTB4, MPO, and ALT endpoint monitoring
Allergic inflammation and asthma model research
Leukotriene-selective pathway inhibition without histamine interference
Cys-LT vs histamine release selectivity in mast cell assays
Dual 5-LO/COX-2 inhibitor discovery
Dual-target natural product scaffold
COX-2 and 5-LO enzymatic assay review; computational docking confirmation
Natural product total synthesis and SAR studies
Established synthetic route with modular linker and quinone modifications
Linker geometry, chain length, and ring substitution SAR

XLogP3

7.1

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